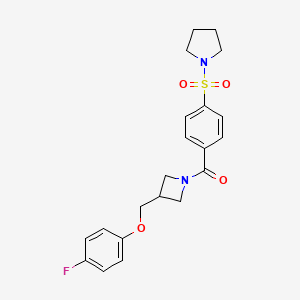

(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4S/c22-18-5-7-19(8-6-18)28-15-16-13-23(14-16)21(25)17-3-9-20(10-4-17)29(26,27)24-11-1-2-12-24/h3-10,16H,1-2,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBZHKORIWJCPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)COC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an azetidine ring, a fluorophenoxy group, and a pyrrolidinylsulfonyl moiety, which contribute to its unique biological properties.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It is hypothesized that the compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 25 | Significant cytotoxicity |

| MCF-7 | 30 | Moderate cytotoxicity |

| A549 | 40 | Low cytotoxicity |

These results indicate that the compound exhibits promising cytotoxic activity, particularly against cervical (HeLa) and breast (MCF-7) cancer cell lines.

Anti-inflammatory Activity

In addition to its cytotoxic properties, the compound has shown potential anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in macrophage cultures treated with the compound.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related azetidine derivatives. The researchers found that modifications to the azetidine ring significantly enhanced cytotoxicity against various cancer cell lines. The findings suggest that similar modifications could be explored for this compound to improve its efficacy further .

Study 2: Neuropharmacological Effects

Another study investigated the neuropharmacological properties of compounds with similar structures. The results indicated that these compounds could act as dual antagonists at serotonin receptors, suggesting potential applications in treating mood disorders . This may imply that this compound could also exhibit similar properties.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (3-((4-Fluorophenoxy)methyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone?

Answer:

The synthesis of this compound likely involves a multi-step approach, leveraging nucleophilic substitution and coupling reactions. Key steps include:

- Azetidine Intermediate Preparation : Introduce the 4-fluorophenoxymethyl group to azetidine via alkylation using 4-fluorophenol derivatives and a suitable base (e.g., NaH) in anhydrous THF or DMF .

- Sulfonylation of Pyrrolidine : React pyrrolidine with a sulfonyl chloride precursor (e.g., 4-chlorosulfonylphenyl derivatives) in dichloromethane (DCM) under basic conditions to form the pyrrolidin-1-ylsulfonyl moiety .

- Final Coupling : Use a carbonyl coupling agent (e.g., EDC/HOBt) to link the azetidine and sulfonylphenyl intermediates in DCM or acetonitrile .

Validation : Monitor reaction progress via TLC or HPLC and purify using column chromatography with ethyl acetate/hexane gradients .

Advanced: How can computational modeling predict the compound’s interaction with biological targets such as GPCRs or kinases?

Answer:

- Molecular Docking : Employ software like AutoDock Vina to simulate binding poses of the compound against target proteins (e.g., serotonin receptors), focusing on the fluorophenoxy and sulfonyl groups’ electrostatic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and hydrogen bonding patterns .

- SAR Analysis : Compare with analogs (e.g., pyrrolidinylmethanones in ) to identify critical substituents for affinity .

Basic: Which spectroscopic techniques are optimal for confirming the compound’s structural integrity?

Answer:

- NMR : Use H/C NMR (in DMSO-d or CDCl) to verify azetidine CH (δ 3.5–4.0 ppm) and sulfonyl-linked phenyl protons (δ 7.5–8.0 ppm) .

- HRMS : Confirm molecular weight (exact mass: ~447.15 g/mol) via ESI-HRMS in positive ion mode .

- IR : Identify carbonyl (C=O, ~1650 cm) and sulfonyl (S=O, ~1350 cm) stretches .

Advanced: How can contradictory metabolic stability data from hepatic microsome assays be resolved?

Answer:

- Experimental Replication : Repeat assays using pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems, controlling for pH (7.4) and temperature (37°C) .

- LC-MS/MS Quantification : Use a C18 column and gradient elution (acetonitrile/0.1% formic acid) to detect parent compound degradation .

- CYP Inhibition Studies : Test CYP3A4/2D6 isoforms to identify enzyme-specific instability .

Basic: What parameters should be prioritized in stability studies under varying pH conditions?

Answer:

- Buffer Selection : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers at 0.1 M concentration .

- Temperature : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks .

- Analytical Monitoring : Track degradation via HPLC (C18 column, 220 nm) and quantify impurities >0.1% .

Advanced: How does the electron-withdrawing 4-fluorophenoxy group influence reactivity in palladium-catalyzed cross-couplings?

Answer:

- Electronic Effects : The fluorine atom deactivates the phenyl ring, reducing electron density at the oxygen atom and directing electrophilic substitution to meta/para positions .

- Catalyst Optimization : Use Pd(OAc)/XPhos in toluene at 110°C to enhance coupling efficiency with electron-deficient aryl halides .

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify electronic impacts .

Basic: What safety protocols are essential for handling this compound in vitro?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .

Advanced: How can enantiomeric separation be achieved for the azetidine moiety using chiral chromatography?

Answer:

- Column Selection : Use a Chiralpak IA-3 column (250 mm × 4.6 mm, 3 μm) with hexane:isopropanol (90:10) mobile phase .

- Method Optimization : Adjust flow rate (1.0 mL/min) and column temperature (25°C) to resolve enantiomers (α > 1.2) .

- CD Detection : Confirm enantiopurity via circular dichroism at 220–250 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.